molecular formula C9H8FN3S2 B2911732 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 871801-99-9

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2911732
CAS No.: 871801-99-9
M. Wt: 241.3
InChI Key: NLVPLBFNQFSENM-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is a chemical compound based on the 2-amino-1,3,4-thiadiazole scaffold, a structure of significant interest in medicinal chemistry for developing new therapeutic agents. The 1,3,4-thiadiazole core is known for its strong aromaticity, which provides great in vivo stability and is considered a bioisostere of pyrimidine and pyridazine rings, potentially leading to improved lipophilicity and biological properties . Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad spectrum of pharmacological activities , with considerable focus on their antimicrobial potential. Research on similar compounds has demonstrated activity against various pathogenic microorganisms, including antibiotic-resistant bacteria and fungi, making this scaffold a promising lead for novel antimicrobial development . Furthermore, the 1,3,4-thiadiazole pharmacophore exhibits potent cytotoxic properties and has been investigated as a potential anticancer agent. Its mechanism of action may involve the disruption of DNA replication in cancer cells or interaction with specific enzymatic targets, such as carbonic anhydrases . The mesoionic nature of some 1,3,4-thiadiazole derivatives allows them to cross cellular membranes efficiently, facilitating strong interactions with biomolecules like DNA and proteins . This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPLBFNQFSENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the following steps :

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and thiocarbohydrazide.

    Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

    Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antiviral and anticancer agent. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma.

    Materials Science:

    Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells. Additionally, it can interact with viral proteins, inhibiting their replication and spread.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) improve electrochemical stability and corrosion inhibition but may reduce solubility .
  • Electron-donating groups (e.g., -NH₂, benzylamine) enhance interactions with biological targets, such as enzymes or DNA .
  • Bulkier substituents (e.g., cyclohexyl) increase selectivity but may limit bioavailability .

Comparison with Oxadiazole Bioisosteres

Replacing the sulfur atom in the thiadiazole ring with oxygen (yielding 1,3,4-oxadiazoles) significantly alters properties:

Property 1,3,4-Thiadiazole Derivatives 1,3,4-Oxadiazole Derivatives
Electron Density Lower (due to sulfur’s polarizability) Higher (oxygen is more electronegative)
Metabolic Stability Higher (resistant to oxidative degradation) Lower
Biological Activity Broad-spectrum (antimicrobial, anticancer) More specific (e.g., anti-inflammatory)
Example Compound This compound 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Thiadiazoles generally exhibit stronger antimicrobial and anticancer activities due to sulfur’s ability to disrupt microbial membranes and chelate metal ions in enzymes .

Antimicrobial Activity

  • The fluorophenyl derivative shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) but lower potency than 5-(2-nitrophenyl) analogs (MIC: 8 µg/mL) .
  • The thiol group enables disulfide bond formation with microbial proteins, enhancing bacteriostatic effects .

Anticancer Potential

  • The fluorine atom may enhance blood-brain barrier penetration, making it viable for glioma therapy .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated at 2.8 (fluorophenyl group increases lipophilicity vs. chlorophenyl: LogP 2.5) .
  • Solubility : Poor aqueous solubility (0.1 mg/mL) due to aromaticity; formulation with cyclodextrins improves bioavailability .
  • Metabolism : Resistant to CYP450 oxidation, favoring longer half-life than oxadiazole analogs .

Biological Activity

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol, a compound with the CAS number 871801-99-9, belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H7_7F2_2N3_3O, with a molecular weight of 163.13 g/mol. The structure features a thiadiazole ring which is known for its stability and reactivity towards various biological targets. The presence of the fluorophenyl group enhances its biological activity by influencing its interaction with biological molecules.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Lines : In studies evaluating the cytotoxic properties of thiadiazole derivatives, compounds similar to this compound have shown IC50_{50} values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .
  • Mechanism of Action : The mechanism behind the anticancer activity is often linked to the ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells . A docking study revealed that certain thiadiazole derivatives interact effectively with tubulin, which is crucial for cell division.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Thiadiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : These compounds also exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger, with notable inhibition percentages compared to standard antifungal agents .

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, the thiadiazole scaffold is associated with several other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, indicating that these compounds may influence pathways related to neurodegenerative diseases .

Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerIC50_{50} values from 0.28 to 10 μg/mL against various cancer cell lines
AntibacterialMICs ranging from 32 to 62.5 μg/mL against S. aureus and E. coli
AntifungalSignificant inhibition against C. albicans and A. niger
Anti-inflammatoryReduction of inflammation markers in models
NeuroprotectivePotential influence on neurodegenerative pathways

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in drug development:

  • Cytotoxicity Study : A study focused on various thiadiazole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50_{50} values as low as 0.28 μg/mL .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of substituted thiadiazoles showed promising results against multiple bacterial strains, indicating their potential as new antibacterial agents .

Q & A

Q. What are the standard synthetic routes for 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1 : Reacting a fluorinated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Step 2 : Cyclization using concentrated sulfuric acid or POCl₃ to form the thiadiazole core .
  • Step 3 : Functionalization via nucleophilic substitution or alkylation to introduce the [(4-fluorophenyl)methyl]amino group .

Q. Characterization Methods :

  • IR Spectroscopy : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and C-N/C-S bonds .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.3–7.5 ppm for fluorophenyl) and thiadiazole protons .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C: 45.17%, N: 17.56% for related compounds) .

Q. How does the thiol group influence the compound’s reactivity and biological interactions?

The thiol (-SH) group enhances nucleophilic reactivity, enabling:

  • Disulfide bond formation : Critical for protein binding studies .
  • Metal chelation : Potential for designing metalloenzyme inhibitors .
  • Post-synthetic modifications : Alkylation with chloroacetate derivatives to improve solubility or bioavailability .

Q. Key Data :

Reaction TypeExample ModificationApplicationReference
AlkylationSodium monochloroacetateWater-soluble derivatives
AcylationChloroacetyl chlorideEnhanced lipophilicity

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Variables to Optimize :

  • Acid Catalyst : Sulfuric acid vs. POCl₃ (POCl₃ offers higher yields for cyclization steps) .
  • Solvent System : Ethanol/water mixtures improve crystallization .
  • Temperature : Reflux (90–100°C) for cyclization vs. room temperature for alkylation .

Q. Case Study :

  • Using POCl₃ in DMF increased cyclization efficiency from 65% to 82% yield for analogous thiadiazoles .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Common Discrepancies :

  • Antimicrobial Activity : Variations in MIC values due to assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Cytotoxicity : Differences in cell lines (e.g., HeLa vs. MCF-7) and exposure times .

Q. Methodological Solutions :

  • Standardize assays using CLSI guidelines.
  • Validate results with orthogonal techniques (e.g., molecular docking to confirm target binding) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Approaches :

  • Docking Studies : Identify binding interactions with targets like dihydrofolate reductase (DHFR) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with antibacterial potency .
  • ADMET Prediction : Optimize logP values (aim for 2–3) to balance solubility and membrane permeability .

Q. Example :

  • Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed 3× higher antifungal activity than unsubstituted analogs .

Q. What are the stability challenges for this compound under physiological conditions?

Degradation Pathways :

  • Oxidation : Thiol group forms disulfides in aerobic conditions .
  • pH Sensitivity : Hydrolysis of the thiadiazole ring at pH > 8.5 .

Q. Stabilization Strategies :

  • Lyophilization : Maintains integrity in solid-state storage .
  • Buffered Formulations : Use citrate buffer (pH 6.5) for in vitro assays .

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